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Abstract
CHS-828, identified as N-(6-chlorophenoxyhexyl)-N′-cyano-N″-4-pyridylguanidine, is a novel,

orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This

document provides a comprehensive technical overview of CHS-828, detailing its mechanism

of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols.

The primary mechanism of CHS-828 involves the competitive inhibition of nicotinamide

phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, leading

to cellular NAD+ depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has

shown a broad spectrum of activity against various human cancer cell lines, including those

resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials.

[1][5][6]

Mechanism of Action
CHS-828 exerts its cytotoxic effects by targeting cellular NAD+ metabolism.[3] Malignant cells

have a high demand for NAD+ for energy production and DNA repair processes.[3] CHS-828
competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting

enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][4] This inhibition

leads to a depletion of cellular NAD+ levels, which in turn disrupts critical cellular functions and

induces cell death.[3] Studies have shown that the cytotoxic effects of CHS-828 can be
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rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The

agent has an IC50 of less than 25 nM for NAMPT.[4]
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Caption: Mechanism of action of CHS-828.

In Vitro Antitumor Activity
CHS-828 has demonstrated potent cytotoxic effects across a wide range of human cancer cell

lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the
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cytotoxic profile of CHS-828 shows a low correlation with that of known anticancer agents, and

it is not affected by known multidrug resistance mechanisms.[1][2]

Table 1: In Vitro Cytotoxicity of CHS-828 in Human
Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Assay Reference

Panel of 10

Human Myeloma

Cell Lines

Multiple

Myeloma
0.01 - 0.3

Fluorometric

Microculture

Cytotoxicity

Assay (FMCA)

[5]

MCF-7 Breast Cancer

Not specified, but

potent cytotoxic

effects observed

Not specified [1][2]

NYH
Small Cell Lung

Cancer

Not specified, but

potent cytotoxic

effects observed

Not specified [1][2]

In Vivo Antitumor Activity
Oral administration of CHS-828 has shown significant antitumor activity in various animal

models, including nude mice with human tumor xenografts and rats with transplanted rodent

tumors.[1][2]

Table 2: In Vivo Efficacy of CHS-828 in Animal Models
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Tumor Model Animal Model
Dosing
Schedule

Outcome Reference

MCF-7 Human

Breast Cancer

Xenograft

Nude Mice
20-50 mg/kg/day

p.o.

Inhibition of

tumor growth
[1][2]

MCF-7 Human

Breast Cancer

Xenograft

Nude Mice
250 mg/kg

weekly

Significant

antitumor effect,

regression of

established

tumors

[1]

NYH Human

Small Cell Lung

Cancer

Xenograft

Nude Mice
20-50 mg/kg/day

p.o.

Regression of

tumors
[1][2]

SH-SY5Y

Human

Neuroblastoma

Xenograft

Nude Mice
Daily oral

treatment

82% reduction in

tumor growth;

complete

regression in

44% of animals

[7]

Human Ovarian

Cancer and CLL

in Hollow Fibres

Immunocompete

nt Rats
Not specified

37% mean

reduction in cell

density

[8]

Human

Neuroendocrine

Tumor

Xenografts

(GOT1, BON,

GOT2)

Nude Mice
Peroral

administration

Marked

antitumor activity
[9]

Clinical Trials and Pharmacokinetics
CHS-828 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[6]

[10]
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Table 3: Summary of Phase I Clinical Trial Data for CHS-
828

Parameter Value Reference

Dosing Regimen
20-80 mg once weekly for 3

weeks in 4-week cycles (oral)
[6]

Recommended Phase II Dose
20 mg once daily for 5 days in

28-day cycles
[10]

Time to Maximum Plasma

Concentration (Tmax)
2.2 ± 1.3 hours [10]

Half-life (t1/2) 2.1 ± 0.52 hours [10]

Dose-Limiting Toxicities

Thrombocytopenia,

thrombosis, esophagitis,

diarrhea, constipation

[10]

Common Adverse Events

Nausea, vomiting, diarrhea,

fatigue, localized genital

mucositis

[10]

Objective Tumor Responses

No objective tumor responses

observed; 7 patients showed

stable disease

[10]

Experimental Protocols
Detailed methodologies for the key assays used to evaluate CHS-828 are provided below.

Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay is used to determine the cytotoxic effects of CHS-828 on various

cell lines.[5]
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Start: Prepare Cell Suspension

Plate cells in 96-well plates

Add CHS-828 at various concentrations

Incubate for 72 hours

Wash cells

Add Fluorescein Diacetate (FDA)

Incubate for 30-60 minutes

Measure fluorescence

Analyze data and determine IC50

End

Click to download full resolution via product page

Caption: Workflow for the FMCA.
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Protocol:

Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.

Drug Exposure: CHS-828 is added at a range of concentrations.

Incubation: Plates are incubated for 72 hours to allow for drug action.[1]

Washing: The drug-containing medium is removed, and the cells are washed.

Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent

molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is

fluorescent.

Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer,

which is proportional to the number of viable cells.

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell survival by

50%, is calculated.

MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity as an

indicator of cell viability.

Protocol:

Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a

concentration of 2.5 × 10^3 cells/ml and incubated for 2 hours.[1]

Drug Exposure: The cells are then exposed to CHS-828 for 96 hours (MCF-7) or 120 hours

(NYH).[1]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to

the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[1]

Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding

purple formazan crystals.
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Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.

[1]

Absorbance Measurement: The absorbance of the solubilized formazan is determined using

an ELISA reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationships and Key Findings
The research on CHS-828 has established several key relationships between its chemical

nature, mechanism, and antitumor effects.
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Caption: Logical flow from chemical structure to clinical evaluation.
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Conclusion
CHS-828 is a promising antitumor agent with a novel mechanism of action centered on the

inhibition of NAD+ synthesis. Its potent in vitro and in vivo activity against a range of cancers,

including those with resistance to standard therapies, underscores its therapeutic potential.

While Phase I clinical trials did not show objective tumor responses, the agent was generally

well-tolerated, and stable disease was observed in some patients.[10] Further investigation,

potentially in combination with other therapies, may be warranted to fully elucidate the clinical

utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been

developed for intravenous administration, representing a next step in the clinical development

of this therapeutic strategy.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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